molecular formula C6H14N2O2S B1442305 (R)-1-methanesulfonyl-2-methyl-piperazine CAS No. 1032820-95-3

(R)-1-methanesulfonyl-2-methyl-piperazine

Cat. No.: B1442305
CAS No.: 1032820-95-3
M. Wt: 178.26 g/mol
InChI Key: PSZFGHUEAYIHLB-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-methanesulfonyl-2-methyl-piperazine, often abbreviated as (R)-MMP, is a synthetic compound with a wide range of applications in scientific research. It is an organosulfur compound, with the molecular formula C6H14NO2S. It is a versatile compound that has been used in a variety of laboratory experiments, as well as in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized through nucleophilic substitution, exemplified in the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine. This process involves reacting 1-benzhydryl-piperazine with methyl sulfonyl chloride and characterizing the product using spectroscopic techniques (Naveen et al., 2007).

  • Crystal Structure Investigations : X-ray crystallography has been utilized to investigate the structure of synthesized compounds like 1-benzhydryl-4-methanesulfonyl-piperazine, revealing important details like the chair conformation of the piperazine ring and the geometry around sulfur atoms (Naveen et al., 2007).

Chemical Reactions and Properties

  • Sulfomethylation Reactions : Research on the sulfomethylation of piperazine has been conducted, focusing on how various pH values affect the introduction of methanesulfonate groups into different structures (van Westrenen & Sherry, 1992).

  • Effect on Circular Dichroism Spectra : The impact of methanesulfonic acid on the circular dichroism spectra of polyamides derived from piperazine has been studied to understand the correlation between optical properties and conformational properties of these polymers (Montaudo & Overberger, 1973).

Application in Polymer Science

  • Synthesis of Hyperbranched Polymers : The use of 1-(2-aminoethyl)piperazine in the polyaddition to divinyl sulfone has been explored, leading to the formation of hyperbranched polysulfone-amine with multi-amino groups. This method offers a novel strategy for creating hyperbranched polymers from available monomers (Yan & Gao, 2000).

  • Flame Retardant Application on Cotton Fabric : Piperazine-phosphonates have been investigated as flame retardants on cotton fabric, examining their thermal decomposition and potential for improving fire safety (Nguyen et al., 2014).

Medicinal Chemistry and Pharmacology

  • Design and Synthesis of Ligands : Research has been conducted on the synthesis and structural and pharmacological characterization of piperazine analogues of specific small-molecule agonists, contributing to the understanding of receptor-ligand interactions in medicinal chemistry (Mutulis et al., 2004).

  • Asymmetric Synthesis in Drug Development : Asymmetric synthesis of benzhydrylpiperazine derivatives, highlighting the importance of stereochemistry in the development of potent and selective inverse agonists for specific receptors, has been a focus area in medicinal chemistry (Gao et al., 2011).

Mechanism of Action

Target of Action

The primary target of (2R)-1-methanesulfonyl-2-methylpiperazine is the Interleukin-2 receptor (IL-2R) which is prominently located on the surface of T and B cells, among other immune system cells . This receptor plays a crucial role in the immune response, as it binds to Interleukin-2 (IL-2), instigating a cascade of events that culminate in the activation and proliferation of these cells .

Mode of Action

(2R)-1-methanesulfonyl-2-methylpiperazine interacts with its target, the IL-2R, by binding to it. This binding triggers a series of events that lead to the activation and proliferation of T and B cells . This process underscores the fundamental role of IL-2R in the modulation and functioning of the immune system .

Biochemical Pathways

The cooperative action of IL-2 and IL-2R is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens . The binding of IL-2 to the soluble IL-2 receptor (sIL-2R) can have varying effects on the immune response, depending on the specific target cell involved in either immunity or self-tolerance .

Result of Action

The result of the action of (2R)-1-methanesulfonyl-2-methylpiperazine is the activation and proliferation of T and B cells, which are crucial components of the immune system . This can lead to a stronger immune response, which can be beneficial in the context of diseases where the immune response is compromised or needs to be enhanced.

Action Environment

The action of (2R)-1-methanesulfonyl-2-methylpiperazine is influenced by the environment in which it operates, specifically the tumor microenvironment. The function and expression of IL-2 and IL-2R in the tumor microenvironment make them attractive targets for immunotherapy . The dynamic interplay between il-2/il-2r and various immune cells and their dual roles in promoting immune activation and tolerance presents a complex landscape for clinical exploitation .

Biochemical Analysis

Cellular Effects

The effects of ®-1-methanesulfonyl-2-methyl-piperazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-1-methanesulfonyl-2-methyl-piperazine has been shown to affect the phosphoinositide-3-kinase (PI3K)-AKT signaling pathway, which is crucial for cell growth and survival . This modulation can lead to changes in gene expression, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, ®-1-methanesulfonyl-2-methyl-piperazine exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, ®-1-methanesulfonyl-2-methyl-piperazine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of ®-1-methanesulfonyl-2-methyl-piperazine can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, in in vitro studies, ®-1-methanesulfonyl-2-methyl-piperazine has been observed to degrade over time, leading to a decrease in its inhibitory effects on enzymes . In in vivo studies, the compound’s stability and degradation can also impact its efficacy and safety over extended periods.

Dosage Effects in Animal Models

The effects of ®-1-methanesulfonyl-2-methyl-piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cell signaling pathways. At higher doses, toxic or adverse effects may be observed. For example, high doses of ®-1-methanesulfonyl-2-methyl-piperazine have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

®-1-methanesulfonyl-2-methyl-piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key enzyme involved in its metabolism is cytochrome P450, which catalyzes the oxidation of the compound, leading to the formation of metabolites . These metabolites may have different biological activities and can influence metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of ®-1-methanesulfonyl-2-methyl-piperazine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, ®-1-methanesulfonyl-2-methyl-piperazine may localize to specific cellular compartments, influencing its activity and function . The distribution of the compound within tissues can also affect its overall efficacy and safety.

Subcellular Localization

The subcellular localization of ®-1-methanesulfonyl-2-methyl-piperazine is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, ®-1-methanesulfonyl-2-methyl-piperazine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(2R)-2-methyl-1-methylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-6-5-7-3-4-8(6)11(2,9)10/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZFGHUEAYIHLB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.